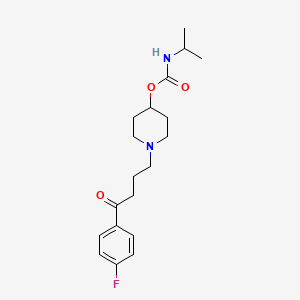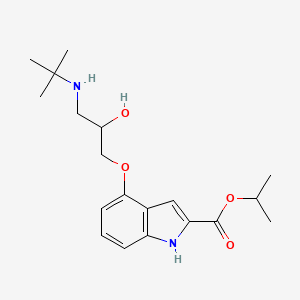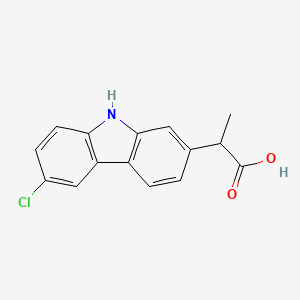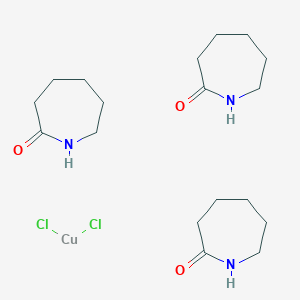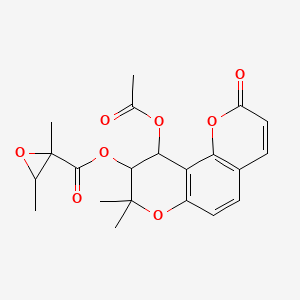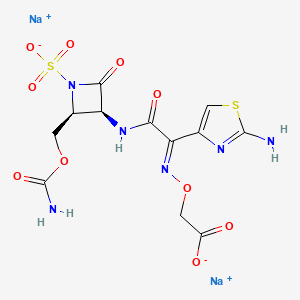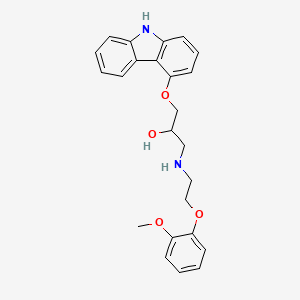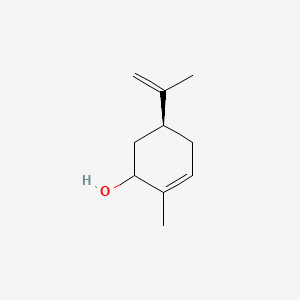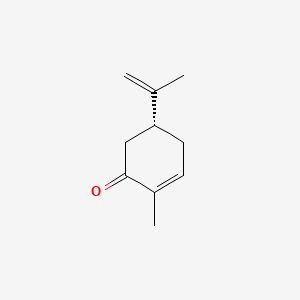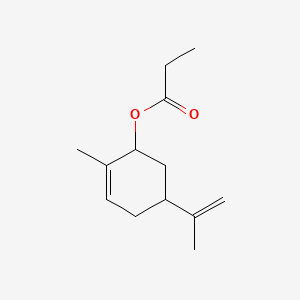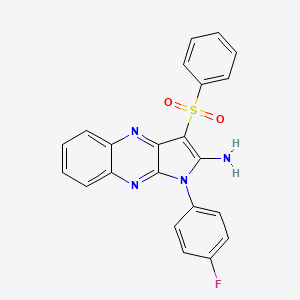
CAY10602
Übersicht
Beschreibung
CAY10602 is a synthetic compound known for its role as an activator of sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular regulation, including aging and inflammation processes . The compound has the chemical name 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine and a molecular formula of C22H15FN4O2S .
Wissenschaftliche Forschungsanwendungen
CAY10602 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung der Aktivierung von Sirtuin 1 und seiner Auswirkungen auf verschiedene biochemische Pfade eingesetzt.
Biologie: Untersucht für seine Rolle in Zellprozessen wie Apoptose, Entzündung und Alterung.
Medizin: Erforscht für potenzielle therapeutische Anwendungen bei Krankheiten im Zusammenhang mit Entzündungen und Stoffwechselstörungen.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf Sirtuin 1 abzielen
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Aktivierung von Sirtuin 1, einer NAD±-abhängigen Deacetylase. Diese Aktivierung führt zur Deacetylierung verschiedener Zielproteine, darunter Transkriptionsfaktoren und Enzyme, die am Zellstoffwechsel beteiligt sind. Die Verbindung unterdrückt die NF-κB-abhängige Induktion von Tumornekrosefaktor-Alpha durch Lipopolysaccharid in THP-1-Zellen und reduziert so Entzündungen .
Ähnliche Verbindungen:
Resveratrol: Ein weiterer bekannter Aktivator von Sirtuin 1, jedoch mit einer anderen chemischen Struktur.
SRT1720: Ein synthetischer Aktivator von Sirtuin 1 mit ähnlichen biologischen Wirkungen.
SRT2104: Ein weiterer synthetischer Aktivator mit verbesserter Wirksamkeit im Vergleich zu Resveratrol.
Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine potente Aktivierung von Sirtuin 1 mit minimaler Zytotoxizität ermöglicht. Seine Fähigkeit, Entzündungen zu unterdrücken und Stoffwechselwege zu modulieren, macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .
Wirkmechanismus
Target of Action
The primary target of CAY10602 is SIRT1 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .
Mode of Action
This compound acts as a SIRT1 activator . It dose-dependently suppresses the NF-κB-dependent induction of TNF-α by lipopolysaccharide in THP-1 cells . This suggests that this compound may exert its effects by modulating inflammatory responses.
Biochemical Pathways
This compound affects several biochemical pathways. By activating SIRT1, it suppresses the NF-κB pathway, thereby reducing the production of TNF-α, a pro-inflammatory cytokine . Additionally, it upregulates PPARδ-mediated transcription in endothelial cells , which plays a crucial role in lipid metabolism and inflammation.
Pharmacokinetics
It is known to be soluble in dmso , which suggests that it may have good bioavailability
Result of Action
This compound has been shown to decrease the expression of GPX4, SLC7A11, and SLC3A2, as well as increase the levels of iron and malondialdehyde (MDA), in A549 lung and MDA-MB-231 and Hs 578T breast cancer cells . It also reduces apoptosis and lipid accumulation induced by oleic acid in HepG2 cells when used at a concentration of 20 µM .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, can enhance the anti-inflammatory effects of this compound . .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von CAY10602 umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrrolo[2,3-b]chinoxalin-Grundgerüsts. Der Prozess beinhaltet typischerweise:
- Bildung des Pyrrolo[2,3-b]chinoxalin-Grundgerüsts durch Cyclisierungsreaktionen.
- Einführung der Phenylsulfonylgruppe durch Sulfonierungsreaktionen.
- Addition der 4-Fluorphenylgruppe durch nucleophile Substitutionsreaktionen .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, mit Optimierung für Ausbeute und Reinheit. Die Verbindung wird typischerweise in einer kontrollierten Umgebung synthetisiert, um Konsistenz und Qualität sicherzustellen .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere an der Aminogruppe, was zur Bildung entsprechender Oxide führt.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, was die Sulfonylgruppe beeinflusst.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, insbesondere unter Einbeziehung der Fluorphenylgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Es werden Nucleophile wie Natriummethoxid und Kalium-tert-butoxid eingesetzt.
Hauptprodukte:
Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.
Reduktion: Bildung reduzierter Sulfonyl-Derivate.
Substitution: Bildung substituierter Phenyl-Derivate.
Vergleich Mit ähnlichen Verbindungen
Resveratrol: Another well-known activator of sirtuin 1, but with a different chemical structure.
SRT1720: A synthetic activator of sirtuin 1 with similar biological effects.
SRT2104: Another synthetic activator with enhanced potency compared to resveratrol.
Uniqueness of CAY10602: this compound is unique due to its specific chemical structure, which allows for potent activation of sirtuin 1 with minimal cytotoxicity. Its ability to suppress inflammation and modulate metabolic pathways makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O2S/c23-14-10-12-15(13-11-14)27-21(24)20(30(28,29)16-6-2-1-3-7-16)19-22(27)26-18-9-5-4-8-17(18)25-19/h1-13H,24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFVFDHRYKBBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365601 | |
| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374922-43-7 | |
| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CAY10602 acts as a selective activator of SIRT1, a NAD+-dependent deacetylase. [, , ] This activation leads to downstream effects like deacetylation of target proteins involved in various cellular processes, including inflammation, apoptosis, and mitochondrial function. [, ]
A: Research indicates that this compound exhibits anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome in microglia, specialized immune cells in the brain. [] This suppression, in turn, reduces the production of pro-inflammatory cytokines like IL-1β, which contribute to neuroinflammation and neuronal damage. [] This finding is particularly relevant in the context of neurodegenerative diseases like hepatic encephalopathy, where inflammation plays a critical role.
A: Yes, studies using a rat model of thioacetamide-induced hepatic encephalopathy have shown that this compound administration alleviates liver injury, reduces microglial activation and brain oxidative stress, improves neurological function, and enhances survival rates. [] Additionally, in vitro studies using HT22 cells (a mouse hippocampal neuronal cell line) suggest that this compound can protect neurons from the toxic effects of ammonia, a key contributor to neuronal damage in hepatic encephalopathy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


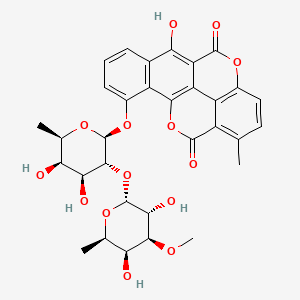
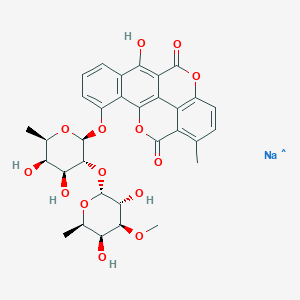
![2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1668574.png)

